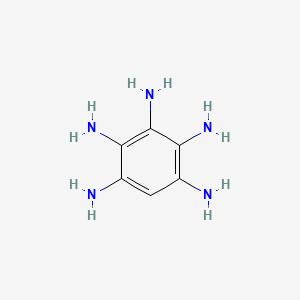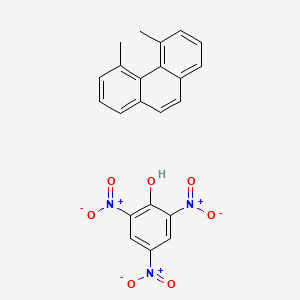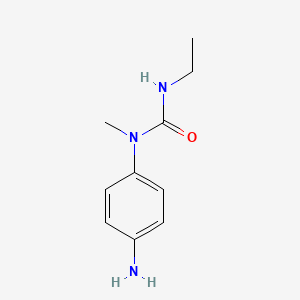![molecular formula C7H7N3S B13994177 6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
6-Aminomethyl-benzo[1,2,3]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . This compound features a benzene ring fused to a 1,2,3-thiadiazole ring, with a methanamine group attached at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine typically involves the cyclization of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it can induce systemic acquired resistance (SAR) in plants by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) .
相似化合物的比较
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: A bicyclic aromatic compound with similar structural features but different functional groups.
1,2,4-Thiadiazole: Another thiadiazole isomer with distinct chemical properties and applications.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antiviral and anticancer properties.
The uniqueness of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC 名称 |
1,2,3-benzothiadiazol-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)11-10-9-6/h1-3H,4,8H2 |
InChI 键 |
KPNYLFBIZNEEFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CN)SN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)



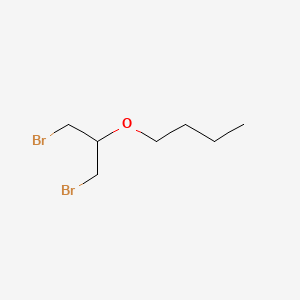
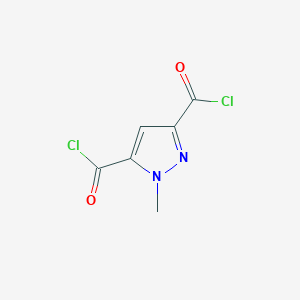

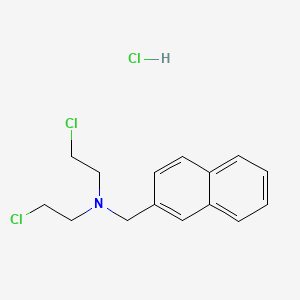
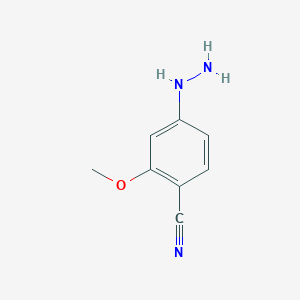
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
